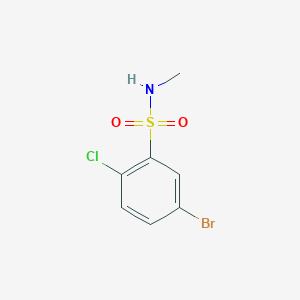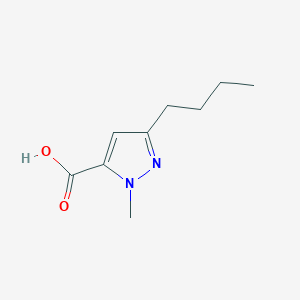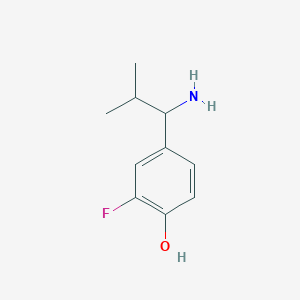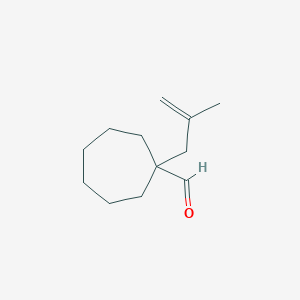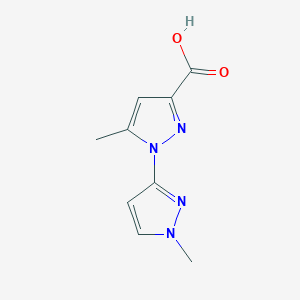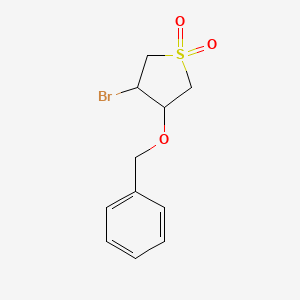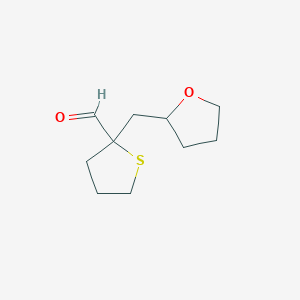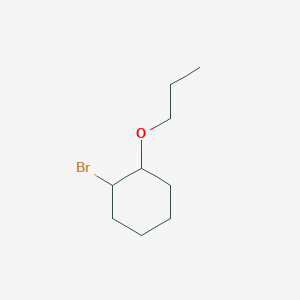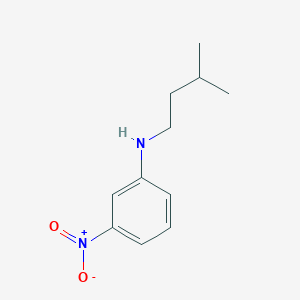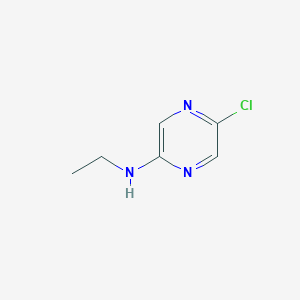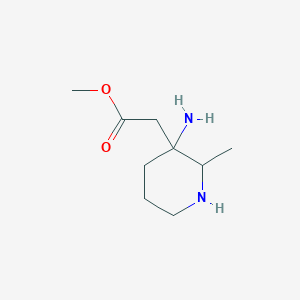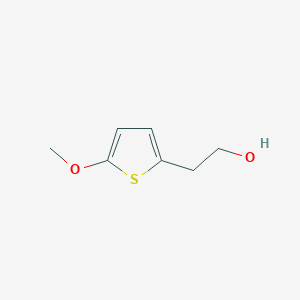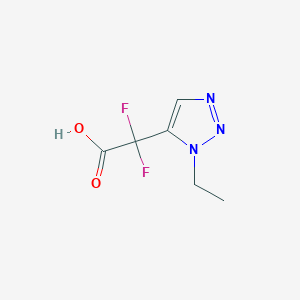
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and two fluorine atoms attached to the acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, an ethyl azide and a suitable alkyne are used under copper-catalyzed conditions to form the 1-ethyl-1H-1,2,3-triazole ring.
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction. The triazole ring is reacted with a difluoroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Aplicaciones Científicas De Investigación
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1H-1,2,3-triazole: Lacks the difluoroacetic acid moiety.
2,2-Difluoroacetic acid: Lacks the triazole ring.
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: Contains a carboxylic acid group instead of difluoroacetic acid.
Uniqueness
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid is unique due to the combination of the triazole ring and the difluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H7F2N3O2 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
2-(3-ethyltriazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H7F2N3O2/c1-2-11-4(3-9-10-11)6(7,8)5(12)13/h3H,2H2,1H3,(H,12,13) |
Clave InChI |
YILMCPCVUDXZEM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CN=N1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


